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1. Introduction and Rationale

Dapagliflozin is a potent SGLT?2 inhibitor used for managing Type 2 Diabetes Mellitus. As a BCS Class III
drug, it has high solubility but low permeability, which can limit its oral bioavailability [1] [2]. Nano-
bilosomes have emerged as a promising strategy to overcome this challenge. These are nanoscale vesicular
systems stabilized by the incorporation of bile salts. The bile salts confer remarkable advantages, including
enhanced resistance to gastrointestinal enzymes and bile salts, improved permeation across the intestinal
barrier, and potentially increased bioavailability by leveraging the Apical Sodium-dependent Bile Acid

Transporter (ASBT) [2] [3].
2. Experimental Design (Box-Behnken)

A Box-Behnken Design (BBD) is a response surface methodology ideal for this optimization as it requires
fewer runs than a full factorial design and avoids extreme experimental conditions, making it efficient and

practical [4] [5].

¢ Independent Variables: The factors selected for optimization, each tested at three levels, are
typically [1] [2]:
o X1: Concentration of Bile Salt (mg)
o X2: Amount of Edge Activator (mg)
o X3: Amount of Non-ionic Surfactant (mg)
¢ Dependent Responses: The critical quality attributes of the bilosomes measured as outputs are [1]

[2]:
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(e]

Y1: Entrapment Efficiency (%EE)
Y2: Particle Size (PS)

Y3: Polydispersity Index (PDI)
Y4: Zeta Potential (ZP)

Y5: In Vitro Drug Release (%)

[¢]

[¢]

[e]

o

The goal of the numerical optimization is to maximize % EE, ZP (absolute value), and drug release, while

minimizing PS and PDI to achieve a stable, monodisperse, and efficient nano-formulation [1].

Protocol: Formulation and Characterization of
Dapagliflozin Bilosomes

Protocol 1: Preparation via Thin-Film Hydration Method

e Materials: Dapagliflozin, Cholesterol, Span 60, Sodium Deoxycholate (or other bile salts),
Chloroform, Methanol [6] [2].
e Equipment: Rotary Evaporator, Ultrasonicator, Round-Bottom Flask.

Step Procedure Critical Parameters
1 Dissolution: Dissolve weighed quantities of Dapagliflozin, Ensure complete dissolution
cholesterol (lipid), Span 60 (surfactant), and an edge activator of all components.

(e.g., Tween 80) in a mixture of chloroform and methanol (1:1
v/v) in a round-bottom flask [6] [2].

2 Film Formation: Attach the flask to a rotary evaporator. The rotation speed and
Evaporate the organic solvent under reduced pressure at 40°C temperature should be
to form a thin, dry lipid film on the inner wall of the flask [6] [2]. controlled for uniform film
formation.
3 Drying: Place the flask in a desiccator overnight to remove any ~ Complete solvent removal is
residual organic solvent [6] [2]. crucial for the stability of the
vesicles.
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Step Procedure Critical Parameters

4 Hydration: Hydrate the dry film with an aqueous solution of Hydration temperature and
sodium deoxycholate (bile salt) by rotating the flask in the time are key for proper
evaporator (without vacuum) at 40°C for 45-60 minutes. This vesicle formation.

yields a multilamellar vesicular dispersion [6] [2].

5 Size Reduction: Subject the resulting bilosome dispersion to Optimize sonication time and
sonication using a probe sonicator for several cycles (e.g., 1 amplitude to prevent drug
min/cycle with 30s intervals) to reduce the vesicle size to the degradation or aggregation.

nanoscale [2].

Protocol 2: In-Vitro and Ex-Vivo Characterization

¢ Particle Size, PDI, and Zeta Potential: Analyze the final aqueous dispersion using dynamic light
scattering with a Zetasizer. The optimized formulation should have a patrticle size of ~155 nm, PDI
<0.2, and a zeta potential of ~ -17 mV, indicating good stability [1] [2].

¢ Entrapment Efficiency (%EE): Separate the unentrapped drug by centrifuging the dispersion (e.g.,
at 14,000 rpm for 1 hour) or using a dialysis method. Analyze the drug content in the supernatant or
dialysate using UV spectroscopy or HPLC. Calculate %EE using the formula [1]: SEE = (Total
Drug Added — Free Unentrapped Drug) / (Total Drug Added) x 100 An optimized
formulation can achieve an EE of over 86% [1].

¢ Surface Morphology (SEM): Examine the optimized formulation using Scanning Electron
Microscopy (SEM). The bilosomes should appear spherical with sharp boundaries [1].

¢ In Vitro Drug Release Study: Use a dialysis bag method. Place the bilosome dispersion in a dialysis
bag immersed in a suitable release medium (e.g., PBS at pH 6.8) maintained at 37+£0.5°C with
constant stirring. Withdraw samples at predetermined intervals and analyze the drug content. The
bilosomal formulation should show a significant enhancement in drug release (e.g., 75%)
compared to a plain drug solution (e.g., 30%) over 24 hours [1].

¢ Ex-Vivo Permeation Study: Conduct using freshly excised intestinal tissue (e.g., from rats) mounted
in a Franz diffusion cell. The bilosomal formulation typically demonstrates a several-fold higher flux
compared to the drug solution, indicating superior permeation [1].

Summary of Optimized Formulation and Outcomes

The systematic development process leads to a formulation with well-defined characteristics and

significantly improved performance.
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Table 1: Characteristics of Optimized Dapagliflozin Bilosomes

Parameter Result from Optimized Formulation
Particle Size 155.36 + 2.48 nm [1]

Polydispersity Index (PDI) 0.126 £ 0.23 [1]

Zeta Potential -16.59 £ 1.64 mV [1]

Entrapment Efficiency 86.37 £ 2.6% [1]

*In Vitro* Drug Release (24h) 75.31 + 2.68% [1]

Table 2: Key Pharmacokinetic and Pharmacodynamic Outcomes

Study Type Key Finding (Compared to Drug Solution)

*In Vivo* Pharmacokinetics (Rats) 3.41-fold increase in AUC (Area Under the Curve), indicating
vastly improved bioavailability [1].

Ex-Vivo Permeation 4.49 times higher drug flux [1].
*In Vivo* Pharmacodynamics (Anti- Significantly enhanced therapeutic efficacy in lowering blood
diabetic activity in diabetic rats) glucose levels and marked improvement in biochemical

parameters [1].

Experimental Workflow and Optimization Logic

The following diagrams outline the procedural workflow and the logical structure of the optimization design.
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Diagram Title: Bilosome Development Workflow
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Diagram Title: BBD Optimization Inputs and Outputs

Conclusion

The application of a Box-Behnken Design provides a systematic and efficient framework for optimizing
Dapagliflozin-loaded bilosomes. The resulting nano-formulation demonstrates superior characteristics—
including nanoscale particle size, high drug loading, sustained release profile, and significantly
enhanced oral bioavailability and therapeutic efficacy compared to a conventional drug solution. This
makes bilosomes a highly promising oral drug delivery carrier for Dapagliflozin and other poorly permeable

drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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